molecular formula C17H19N3O2 B4091700 N1-(NAPHTHALEN-1-YL)PIPERIDINE-13-DICARBOXAMIDE

N1-(NAPHTHALEN-1-YL)PIPERIDINE-13-DICARBOXAMIDE

Cat. No.: B4091700
M. Wt: 297.35 g/mol
InChI Key: FMARMUWIFYJZQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N~1~-1-naphthyl-1,3-piperidinedicarboxamide” is a compound that contains a piperidine moiety. Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The synthesis of piperidine derivatives has been a topic of interest in recent scientific literature . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . However, specific synthesis methods for “N~1~-1-naphthyl-1,3-piperidinedicarboxamide” were not found in the retrieved papers.


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Compounds with a piperidine moiety show a wide variety of biological activities . However, the specific molecular structure of “N~1~-1-naphthyl-1,3-piperidinedicarboxamide” was not found in the retrieved papers.


Chemical Reactions Analysis

Piperidine derivatives undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . N-(1-Naphthyl)ethylenediamine dihydrochloride, a related compound, is widely used in the quantitative analysis of nitrate and nitrite in water samples by colorimetry. It readily undergoes a diazonium coupling reaction in the presence of nitrite to give a strongly colored azo compound .


Physical and Chemical Properties Analysis

The physical and chemical properties of “N~1~-1-naphthyl-1,3-piperidinedicarboxamide” were not found in the retrieved papers. However, a related compound, N-(1-naphthyl) ethylenediamine dinitrate, has properties of a strong UV absorbing chromophore, hydrogen binding, and nitrate anion donors .

Mechanism of Action

The mechanism of action of “N~1~-1-naphthyl-1,3-piperidinedicarboxamide” is not explicitly mentioned in the retrieved papers. However, it’s worth noting that many piperidine derivatives have been found to exhibit various pharmacological activities .

Properties

IUPAC Name

1-N-naphthalen-1-ylpiperidine-1,3-dicarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c18-16(21)13-7-4-10-20(11-13)17(22)19-15-9-3-6-12-5-1-2-8-14(12)15/h1-3,5-6,8-9,13H,4,7,10-11H2,(H2,18,21)(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMARMUWIFYJZQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)NC2=CC=CC3=CC=CC=C32)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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